REACTION_CXSMILES
|
C=C.[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[CH:8][CH:9]=1.[O:11]=O.[CH2:13]1[O:15][CH2:14]1>C1C=CC=CC=1>[C:4]1([CH3:3])[CH:9]=[CH:8][C:7]([CH:10]=[O:15])=[CH:6][CH:5]=1.[CH3:3][C:4]1[CH:5]=[CH:6][C:14]([CH2:13][OH:15])=[CH:8][CH:9]=1.[CH3:3][C:4]1[CH:5]=[CH:6][C:14]([C:13]([OH:15])=[O:11])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a pressure vessel equipped with magnetic agitation
|
Type
|
ADDITION
|
Details
|
a charge that at the reaction temperature of 205° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is reacted for 10 min
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CO)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |